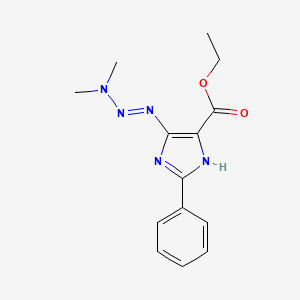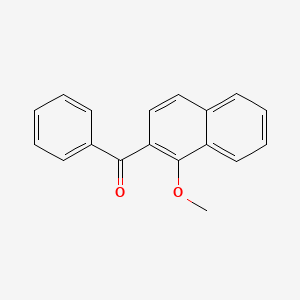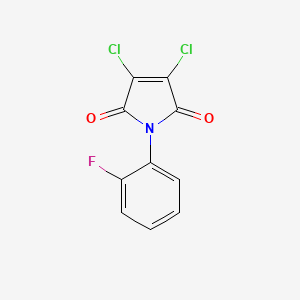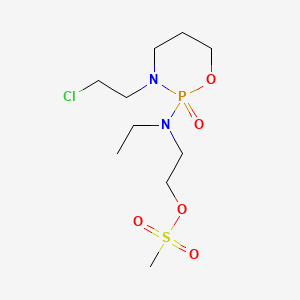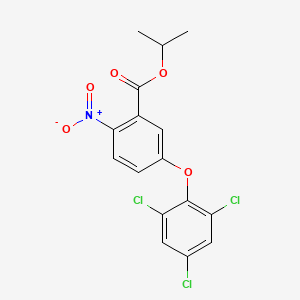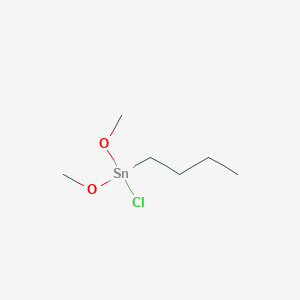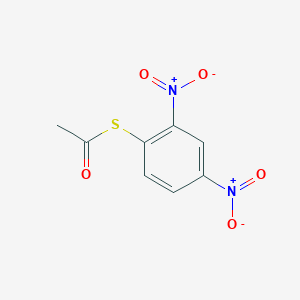
S-(2,4-Dinitrophenyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,4-Dinitrophenyl) ethanethioate: is an organic compound that belongs to the class of thioesters. It is characterized by the presence of a thioester functional group (R-S-CO-R’) and two nitro groups attached to a phenyl ring. This compound is known for its reactivity and is often used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dinitrophenyl) ethanethioate typically involves the reaction of ethanethioic acid with 2,4-dinitrophenyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired thioester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: S-(2,4-Dinitrophenyl) ethanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thioesters.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: S-(2,4-Dinitrophenyl) ethanethioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a probe to study enzyme activities, particularly those involving thioesterases and other sulfur-metabolizing enzymes.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new therapeutic agents and to study drug metabolism.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(2,4-Dinitrophenyl) ethanethioate involves its reactivity with nucleophiles and electrophiles. The thioester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The nitro groups can undergo reduction or other transformations, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
S-(2,4-Dinitrophenyl) glutathione: Similar in structure but contains a glutathione moiety.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of a thioester.
2,4-Dinitrophenol: Lacks the thioester group and is known for its use as a metabolic stimulant.
Uniqueness: S-(2,4-Dinitrophenyl) ethanethioate is unique due to its combination of a thioester group and nitro groups, which confer distinct reactivity and applications in various fields of research and industry.
Properties
CAS No. |
40640-80-0 |
|---|---|
Molecular Formula |
C8H6N2O5S |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
S-(2,4-dinitrophenyl) ethanethioate |
InChI |
InChI=1S/C8H6N2O5S/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3 |
InChI Key |
DDJRYIBJLCHDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


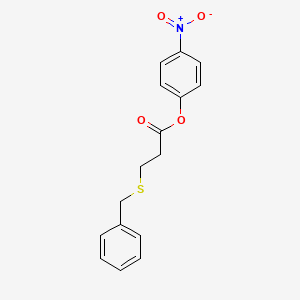
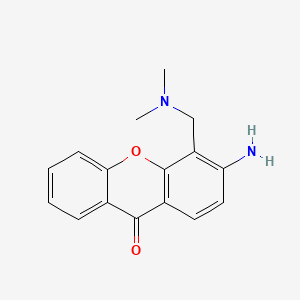
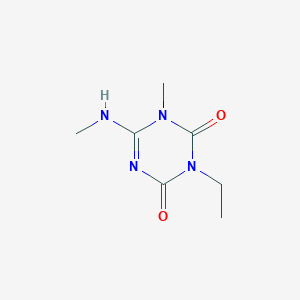
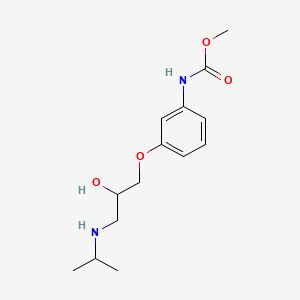
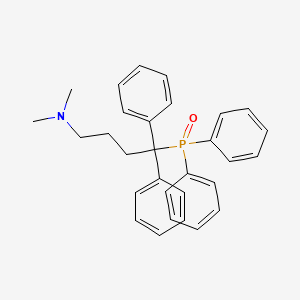
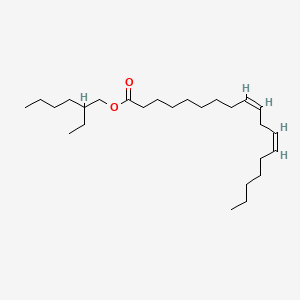
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
